2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is a compound with the molecular formula C6H3BrN4O2 . It is a solid substance and is known to be a strong oxidizing agent .
Synthesis Analysis
The synthesis of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is complex and involves multiple steps . One common method involves the reduction of hydrogen, iodination, formation of amides, and cyclization . Another method involves the reaction of ethylenediamine and nitrostyrene derivatives .Molecular Structure Analysis
The molecular structure of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine includes a pyrrole ring and a pyrazine ring . It is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
As a strong oxidizing agent, 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine can undergo oxidation reactions with many organic and inorganic substances .Physical And Chemical Properties Analysis
2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is a solid substance . It has a molecular weight of 243.02 and can be stored in an inert atmosphere at 2-8°C . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Pyrazines, including those related to "2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine," have been extensively investigated for their pharmacological properties. These compounds have been found to possess a wide range of pharmacological effects such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. This diversity underscores the potential of pyrazines as a foundation for developing new therapeutic agents (Ferreira & Kaiser, 2012). The synthesis of pyrazole heterocycles, including pyrazolo[1,5-a]pyrimidine scaffold, demonstrates significant biological properties and structural-activity relationships, highlighting the medicinal chemistry community's interest in these compounds for drug development (Cherukupalli et al., 2017).
Food Science
- The Maillard reaction, a key process in food science, synthesizes pyrazines, contributing to the flavor profile of baked, roasted, and nutty foods. Research focuses on controlling pyrazines' generation to enhance desirable flavors while minimizing harmful by-products. The study outlines various strategies, including reactant modification and emerging technologies, to manage pyrazine levels in food processing (Yu et al., 2021).
Materials Science
- Heterocyclic compounds, including pyrazines, are explored for applications in materials science, such as in the development of high-energy density materials (HEDMs). These studies focus on the synthesis, properties, and potential uses of energetic compounds containing high-nitrogen azine groups for applications in propellants, explosives, and gas generators (Yongjin & Shuhong, 2019).
Safety And Hazards
2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact and ensuring operations are conducted in a well-ventilated area . It should also be kept away from flammable substances and oxidizers to prevent dangerous reactions .
properties
IUPAC Name |
2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-4-2-9-6-5(10-4)3(1-8-6)11(12)13/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDSESFZOLVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.